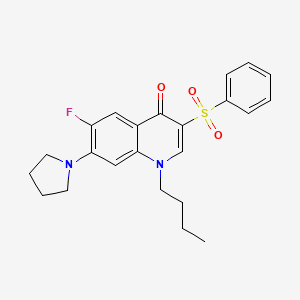

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, also known as BFPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential use in various applications.

Applications De Recherche Scientifique

Synthesis and Fluorination Applications

1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one's synthesis and applications in fluorination reactions highlight its role in producing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity. A study by Umemoto et al. (2010) discusses the synthesis and properties of various substituted phenylsulfur trifluorides, emphasizing their utility as deoxofluorinating agents with high thermal stability and resistance to aqueous hydrolysis. This research underscores the molecule's potential in facilitating diverse fluorination reactions, including the high-yield conversion of various functional groups to fluorinated counterparts, showcasing its versatility in organic synthesis and drug development processes (Umemoto, Singh, Xu, & Saito, 2010).

Antimicrobial Activity

Another application is in the realm of antimicrobial agents. The molecule has been explored for its potential as a fluorinated compound with broad-spectrum antibacterial activities. Research by Stefancich et al. (1985) described the synthesis of a related compound, highlighting its effectiveness against gram-positive and gram-negative bacteria, pointing towards the molecule's potential in contributing to the development of new antibacterial agents (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).

Antitumor Activity

Furthermore, its derivatives have been synthesized and screened for anti-proliferative activity against various human cancer cell lines, demonstrating potent cytotoxic activity. This highlights the compound's relevance in oncological research, where Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, showing significant anticancer activity in both in vitro and in vivo models. Such studies underscore the potential of this molecule and its derivatives in the development of new anticancer therapeutics (Huang, Cheng, Chen, Huang, Huang, Hsu, Kuo, & Lee, 2013).

Chemosensing Applications

Additionally, the molecule's structural framework is utilized in the development of chemosensors for metal ions, critical in environmental monitoring and biomedical diagnostics. For instance, Park et al. (2015) synthesized a chemosensor based on the quinoline structure for Zn2+ detection, exhibiting remarkable sensitivity and selectivity. This chemosensor could detect Zn2+ in living cells and aqueous solutions, showcasing the molecule's utility in sensitive and selective detection applications (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-2-3-11-26-16-22(30(28,29)17-9-5-4-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-8-13-25/h4-6,9-10,14-16H,2-3,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSILSMSUBQNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)

![1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)

![N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2868025.png)

![4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2868028.png)

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)

![3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2868040.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)